molecular formula C12H13N5O4 B2797382 N-(2,5-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine CAS No. 450345-45-6

N-(2,5-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine

Cat. No. B2797382
CAS RN: 450345-45-6
M. Wt: 291.267
InChI Key: BUEUEUHNRYVEJS-UHFFFAOYSA-N
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Description

“N-(2,5-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine” is a complex organic compound. It seems to contain a pyrimidine ring which is a heterocyclic aromatic ring system, similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions. For instance, a compound “2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl] acetamide monohydrochloride” was synthesized from 1-(2,5-dimethoxyphenyl)-2-bromoethanone by reacting it with hexamine .

Scientific Research Applications

Chemistry

This compound, with its unique structure, could be used in the synthesis of various other compounds. It could serve as a building block in the creation of complex molecules for research purposes .

Medicine

While specific medical applications for this compound are not readily available, compounds with similar structures have been used in the development of drugs. For example, compounds with a pyrimidine core have been used in the creation of DDR1 inhibitors .

Pharmacology

Again, while specific pharmacological applications for this compound are not readily available, it’s worth noting that similar compounds have been used in the development of various drugs. For instance, indole derivatives have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biology

In biology, this compound could potentially be used in research related to cellular processes. Compounds with similar structures have been used in the study of various biological activities .

Mechanism of Action

Target of Action

Related compounds such as 4-bromo-2,5-dimethoxyphenethylamine have been found to interact with the 5-hydroxytryptamine receptor 2c and 5-hydroxytryptamine receptor 2a .

Mode of Action

Similar compounds have been found to act as partial agonists at the 5-hydroxytryptamine receptor 2c and 5-hydroxytryptamine receptor 2a . This suggests that N4-(2,5-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine may interact with these receptors, leading to changes in cellular signaling.

Pharmacokinetics

Related compounds such as 4-bromo-2,5-dimethoxyphenethylamine have been found to have a half-life of approximately 248 ± 320 hours . This suggests that N4-(2,5-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine may have similar ADME properties.

properties

IUPAC Name

4-N-(2,5-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O4/c1-20-7-3-4-9(21-2)8(5-7)16-12-10(17(18)19)11(13)14-6-15-12/h3-6H,1-2H3,(H3,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUEUEUHNRYVEJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC2=NC=NC(=C2[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N4-(2,5-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine

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